2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate is a chemical compound with the molecular formula C10H14BrNO4 and a molecular weight of 292.1 g/mol . It is an alkane linker with a terminal bromide and an N-hydroxysuccinimide (NHS) ester. The bromide serves as an excellent leaving group for nucleophilic substitution reactions, while the NHS ester is used to label primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate typically involves the reaction of 6-bromohexanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. It can also participate in esterification reactions involving the NHS ester.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.
Esterification: The NHS ester reacts with primary amines under mild conditions, usually in aqueous or organic solvents at room temperature.
Major Products
Nucleophilic Substitution: The major products are substituted hexanoates where the bromide is replaced by the nucleophile.
Esterification: The major products are amide-linked compounds where the NHS ester reacts with primary amines.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in the modification of surfaces.
Biology: Employed in the labeling of proteins and nucleic acids for various biochemical assays.
Medicine: Utilized in drug delivery systems to conjugate drugs to targeting molecules.
Industry: Applied in the production of advanced materials and in the development of biosensors.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate involves its ability to form covalent bonds with primary amines through its NHS ester group. This reaction is facilitated by the good leaving group properties of the bromide, which allows for efficient nucleophilic substitution . The molecular targets are typically amine-containing molecules, and the pathways involved include the formation of stable amide bonds .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 2-bromoacetate: Similar structure but with a shorter carbon chain.
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Contains an acrylamide group instead of a bromide.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 6-bromohexanoate is unique due to its combination of a terminal bromide and an NHS ester, which allows it to participate in both nucleophilic substitution and esterification reactions. This dual functionality makes it highly versatile for various applications in chemistry, biology, and medicine .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-bromohexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO4/c11-7-3-1-2-4-10(15)16-12-8(13)5-6-9(12)14/h1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYBXHXMDDHQJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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